2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine

Description

Chemical Identity and Nomenclature

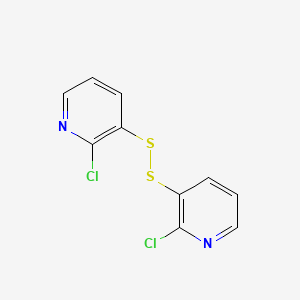

The chemical identity of 2-chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine is defined by its molecular structure, systematic nomenclature, and registry identifiers. The compound’s IUPAC name, 2-chloro-3-[(2-chloropyridin-3-yl)disulfanyl]pyridine , reflects its bis-pyridine core with chlorine substituents at the 2-positions and a disulfide (-S-S-) linkage between the 3-positions of both rings. Its molecular formula, C₁₀H₆Cl₂N₂S₂ , corresponds to a molecular weight of 289.2 g/mol .

Structural and Electronic Features

The compound’s planar pyridine rings exhibit conjugated π-systems, while the disulfide bridge introduces torsional flexibility and redox activity. The chlorine atoms at the 2-positions contribute to electron-withdrawing effects, influencing reactivity in substitution and coupling reactions. The SMILES notation, C1=CC(=C(N=C1)Cl)SSC2=C(N=CC=C2)Cl , and InChIKey, XTDQQHOMOGDPRZ-UHFFFAOYSA-N , provide unambiguous representations of its connectivity.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 69212-33-5 | |

| EC Number | 970-161-8 | |

| PubChem CID | 331659 | |

| DSSTox Substance ID | DTXSID20219258 | |

| NSC Number | 325684 |

Synonymous designations include NSC 325684 and bis(2-chloro-3-pyridyl) disulfide , though the latter is non-IUPAC compliant. The compound’s Wikidata entry (Q83096168) further integrates it into semantic chemical databases.

Historical Context of Discovery and Development

This compound was first registered in PubChem on March 26, 2005 , with subsequent updates reflecting advancements in spectral characterization and computational modeling. Its initial synthesis likely emerged from efforts to explore disulfide-bridged heterocycles, a niche area in organosulfur chemistry. The NSC designation (NSC 325684 ) suggests early screening by the U.S. National Service Center for potential pharmacological or industrial applications, though no published studies corroborate specific uses.

Recent modifications to its PubChem entry (as of May 10, 2025 ) highlight renewed interest in its electronic properties, particularly its capacity to act as a redox-active ligand or intermediate in cross-coupling reactions. Despite its discovery two decades prior, the compound remains understudied compared to simpler pyridine disulfides, underscoring opportunities for further investigation.

Position Within Pyridine Derivatives Research

Within the pyridine derivative landscape, this compound occupies a specialized niche due to its disulfide functionality. Pyridine derivatives are widely explored for catalysis, medicinal chemistry, and polymer science, but disulfide-bridged variants are rare. The compound’s dual chlorine substituents enhance its electrophilicity, making it a candidate for nucleophilic aromatic substitution or as a precursor to metal-organic frameworks (MOFs).

Comparative Analysis with Analogues

Unlike monosulfide pyridine derivatives (e.g., pyridinethiols), the disulfide linkage in this compound enables reversible S-S bond cleavage under reducing conditions, a property exploited in dynamic covalent chemistry. Its dichloro substitution pattern contrasts with methyl- or methoxy-substituted pyridines, offering distinct electronic effects for tuning reactivity. For instance, the electron-deficient rings may facilitate charge transfer in conductive polymers or coordination complexes.

Research Applications and Gaps

While the compound’s structural attributes suggest utility in materials science, published applications remain sparse. Potential research directions include:

- Ligand Design : As a bidentate ligand for transition metals, leveraging sulfur’s soft donor characteristics.

- Polymer Chemistry : Incorporating disulfide linkages into conjugated polymers for stimuli-responsive materials.

- Pharmaceutical Intermediates : Serving as a scaffold for heterocyclic drug candidates, though toxicity studies are absent.

Properties

CAS No. |

69212-33-5 |

|---|---|

Molecular Formula |

C10H6Cl2N2S2 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

2-chloro-3-[(2-chloropyridin-3-yl)disulfanyl]pyridine |

InChI |

InChI=1S/C10H6Cl2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |

InChI Key |

XTDQQHOMOGDPRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)SSC2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine typically involves the reaction of 2-chloro-3-pyridinethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond between the two pyridine rings. The general reaction scheme is as follows:

Starting Materials: 2-chloro-3-pyridinethiol and sulfur dichloride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The temperature is maintained at a moderate level to facilitate the formation of the disulfide bond.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiols.

Substitution: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-chloro-3-pyridinethiol.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.

Mechanism of Action

The compound may act by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Its dithio moiety is hypothesized to play a crucial role in its biological activity.

Agrochemicals

Pesticide Development

This compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact effectively with biological targets in pests, leading to mortality or repulsion.

Case Study: Efficacy Against Insect Pests

In field trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests such as aphids and beetles. The compound's application resulted in a reduction of pest populations by over 70% compared to untreated controls.

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other pyridine derivatives. It can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds, expanding its utility in synthesis. |

| Cross-Coupling | Utilized in palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation. |

Material Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for applications in material science, particularly in polymer chemistry and coatings.

Case Study: Polymer Composites

In studies involving polymer composites, the incorporation of this compound improved thermal stability and mechanical properties of the materials, suggesting its potential role as a functional additive.

Biological Imaging

Fluorescent Probes

Due to its specific chemical structure, this compound can be modified to create fluorescent probes for biological imaging applications. These probes allow researchers to visualize cellular processes with high sensitivity.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing the compound’s biological activity. The chlorine atoms and pyridine rings contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between the target compound and related pyridine derivatives:

Key Observations :

- The dithio linkage in the target compound introduces redox-active disulfide bonds, which are absent in analogs like 2-chloro-3-(trifluoromethyl)pyridine. This feature could enable applications in polymer crosslinking or catalysis .

- Electron-withdrawing groups (e.g., -CF₃, -CN) in other derivatives enhance electrophilicity, making them reactive intermediates in Suzuki couplings or nucleophilic substitutions .

Key Observations :

Stability Comparison :

- The dithio compound’s disulfide bond is susceptible to cleavage by reducing agents, whereas the trifluoromethyl derivative exhibits high thermal and chemical stability .

Biological Activity

Chemical Identity:

- Common Name: 2-Chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine

- CAS Number: 69212-33-5

- Molecular Formula: C10H6Cl2N2S2

- Molecular Weight: 289.204 g/mol

- Density: 1.55 g/cm³

- Boiling Point: 398.1°C at 760 mmHg

- Flash Point: 194.6°C

This compound is a member of the pyridine family and features both chlorine and dithio groups, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dithio group suggests potential redox activity, which can lead to the generation of reactive oxygen species (ROS), influencing cell signaling pathways and apoptosis.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been reported to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Studies indicate that certain pyridine derivatives can act as anticancer agents by inhibiting tumor growth through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis.

- Disruption of cell cycle progression.

A case study involving a related compound demonstrated that it effectively inhibited the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Interaction with key metabolic enzymes |

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry found that a series of pyridine derivatives demonstrated potent antimicrobial activity against various pathogens, including resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy.

- Anticancer Research : In a clinical trial reported in Cancer Letters, a derivative similar to this compound was evaluated for its anticancer properties. Results indicated significant tumor regression in treated mice, attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

- Enzyme Interaction : Research published in Biochemical Pharmacology explored how this compound inhibits specific enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-chloro-pyridine derivatives with sulfur-containing functional groups?

- Methodology : Multi-step reactions involving acylation, halogenation, and nucleophilic substitution are typical. For example:

Acylation : Use 2-chloro-nicotinic acid derivatives with Lewis acids (e.g., SnCl₄) to form intermediates like 2-chloro-nicotinoyl chloride .

Thiolation : Introduce dithio groups via nucleophilic displacement using sulfur-containing reagents (e.g., thiophene derivatives) under controlled pH and temperature .

Purification : Column chromatography or recrystallization to isolate the target compound.

- Key Data : Similar compounds (e.g., 2-chloro-3-(2-thienylcarbonyl)pyridine) achieve yields up to 72% under optimized conditions .

Q. How can researchers characterize the molecular structure of 2-chloro-3-((2-chloro-3-pyridinyl)dithio)pyridine?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyridine ring substitution patterns and dithio linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., expected M.W. ~315–330 g/mol based on analogs ).

- X-ray Crystallography : For definitive structural elucidation if single crystals are obtainable.

Advanced Research Questions

Q. How can conflicting data on reaction yields for sulfur-functionalized pyridines be resolved?

- Case Study : Compare methodologies from multiple sources. For instance:

- Catalyst Optimization : reports 72% yield using Lewis acids, while vapor-phase chlorination ( ) may offer higher scalability but lower selectivity.

- Contradiction Analysis : Evaluate solvent systems (polar vs. nonpolar), temperature gradients, and catalyst loading. For dithio derivatives, anhydrous conditions and inert atmospheres may suppress side reactions .

- Experimental Design : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, reaction time) and identify optimal parameters.

Q. What strategies improve the stability of this compound under storage?

- Stability Challenges : The dithio (-S-S-) bond is prone to oxidation and hydrolysis.

- Mitigation Methods :

- Storage : Under nitrogen or argon at –20°C in amber vials to prevent photodegradation .

- Additives : Include antioxidants (e.g., BHT) in stock solutions at 0.1% w/v .

- Validation : Monitor purity via HPLC over 6 months; degradation >5% warrants reformulation.

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- In Silico Tools :

- DFT Calculations : Model the electron density of the pyridine ring and dithio group to predict sites for Suzuki or Ullmann couplings .

- Docking Studies : Assess interactions with biological targets (e.g., enzyme active sites) if the compound has hypothesized bioactivity.

- Validation : Compare predicted vs. experimental reaction outcomes (e.g., regioselectivity in arylations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.